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Compound of Interest

Compound Name: 1-Phenylcyclopentanol

Cat. No.: B087942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 1-Phenylcyclopentanol. It includes detailed experimental protocols for its

synthesis and purification, along with an analysis of its key spectroscopic characteristics. All

quantitative data is presented in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties
1-Phenylcyclopentanol is a tertiary alcohol characterized by the presence of a phenyl group

and a cyclopentyl ring attached to the same carbon atom bearing the hydroxyl group. Its

chemical formula is C₁₁H₁₄O, and it has a molecular weight of 162.23 g/mol .[1][2]

Physical Properties
The physical characteristics of 1-Phenylcyclopentanol are summarized in the table below. It is

typically a colorless to light yellow liquid at room temperature.[3][4]
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Property Value Reference

Molecular Weight 162.23 g/mol [1][2]

Appearance Colorless to light yellow liquid [3][4]

Boiling Point 277 °C at 760 mmHg [5]

248.94 °C (rough estimate) [3][4]

Density 1.093 g/cm³ [5][6]

1.0530 g/cm³ [3][4]

Flash Point 104 °C [5]

Vapor Pressure 0.00223 mmHg at 25 °C [5][6]

Refractive Index 1.574 [5][6]

1.5479 (estimate) [3][4]

Chemical Properties
The chemical properties of 1-Phenylcyclopentanol are primarily dictated by the hydroxyl

group and the phenyl ring.

Property Value Reference

pKa 14.49 ± 0.20 (Predicted) [3][7]

LogP (Octanol/Water Partition

Coefficient)
2.44820 [6]

Solubility Soluble in organic solvents. [5]

Experimental Protocols
Synthesis of 1-Phenylcyclopentanol via Grignard
Reaction
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The most common method for the synthesis of 1-Phenylcyclopentanol is the Grignard

reaction, which involves the reaction of phenylmagnesium bromide with cyclopentanone.

Materials:

Magnesium turnings

Anhydrous diethyl ether

Bromobenzene

Cyclopentanone

Anhydrous Calcium Chloride

Saturated aqueous ammonium chloride (NH₄Cl) solution

Hydrochloric acid (HCl), 6N

Sodium bicarbonate solution, saturated

Anhydrous magnesium sulfate

Round-bottom flask (three-necked)

Reflux condenser

Dropping funnel

Heating mantle

Magnetic stirrer

Separatory funnel

Procedure:

Preparation of Phenylmagnesium Bromide (Grignard Reagent):
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All glassware must be thoroughly dried in an oven to remove any traces of water.

In a three-necked round-bottom flask equipped with a reflux condenser (fitted with a drying

tube containing anhydrous calcium chloride), a dropping funnel, and a magnetic stirrer,

place magnesium turnings.

Add a small amount of anhydrous diethyl ether to cover the magnesium.

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The

reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction

does not start, gentle warming or the addition of a small crystal of iodine may be

necessary.

Once the reaction has started, add the remaining bromobenzene solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent.

Reaction with Cyclopentanone:

Cool the Grignard reagent solution to 0 °C using an ice bath.

Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.

Add the cyclopentanone solution dropwise to the cold Grignard reagent with vigorous

stirring.

After the addition is complete, allow the reaction mixture to stir at room temperature for 30

minutes, and then reflux for 2 hours.

Work-up and Isolation:

Cool the reaction mixture in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench

the reaction and hydrolyze the magnesium alkoxide.

If a precipitate forms, add 6N HCl dropwise until the precipitate dissolves.

Transfer the mixture to a separatory funnel. Separate the ether layer.

Extract the aqueous layer with two portions of diethyl ether.

Combine all the ether extracts and wash them with a saturated sodium bicarbonate

solution and then with brine.

Dry the ether layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Purification of 1-Phenylcyclopentanol
Vacuum Distillation:

The crude 1-Phenylcyclopentanol can be purified by vacuum distillation.

Remove the diethyl ether solvent from the dried organic layer using a rotary evaporator.

Assemble a vacuum distillation apparatus.

Distill the residue under reduced pressure. Collect the fraction boiling at the appropriate

temperature for 1-Phenylcyclopentanol.

Recrystallization (if the product is a solid at room temperature or can be induced to crystallize):

While 1-Phenylcyclopentanol is typically a liquid, it can sometimes solidify. If so,

recrystallization can be an effective purification method.

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of

hexane and ethyl acetate).

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce

crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

them.

Mandatory Visualizations
Synthesis Workflow

Bromobenzene

Grignard Reagent
FormationMagnesium

Anhydrous Ether

Phenylmagnesium
Bromide

Grignard Reaction

Cyclopentanone

Magnesium Alkoxide
Intermediate

Aqueous Work-up
(NH4Cl / HCl)

Crude
1-Phenylcyclopentanol

Purification
(Vacuum Distillation)

Pure
1-Phenylcyclopentanol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Phenylcyclopentanol.

Spectroscopic Analysis Logic
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Spectroscopic Techniques

Information Obtained
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Caption: Logical flow for structural elucidation.

Spectroscopic Data and Analysis
Mass Spectrometry (MS)
The mass spectrum of 1-Phenylcyclopentanol shows a molecular ion peak (M⁺)

corresponding to its molecular weight.
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Ion m/z Interpretation

[M]⁺ 162 Molecular Ion

[M-H₂O]⁺ 144 Loss of water

[C₆H₅CO]⁺ 105 Benzoyl cation

[C₆H₅]⁺ 77 Phenyl cation

Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenylcyclopentanol exhibits characteristic absorption bands for its

functional groups.

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3400 (broad) Strong O-H stretch Alcohol

~3100-3000 Medium C-H stretch Aromatic

~2960-2870 Strong C-H stretch Aliphatic (Cyclopentyl)

~1600, 1490, 1450 Medium-Weak C=C stretch Aromatic Ring

~1200-1000 Strong C-O stretch Tertiary Alcohol

~760, 700 Strong C-H bend
Monosubstituted

Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of 1-Phenylcyclopentanol shows distinct signals for

the different carbon environments.
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Chemical Shift (δ, ppm) Carbon Atom

~147 C1' (ipso-carbon of the phenyl ring)

~128 C3'/C5' (meta-carbons of the phenyl ring)

~127 C4' (para-carbon of the phenyl ring)

~125 C2'/C6' (ortho-carbons of the phenyl ring)

~84 C1 (quaternary carbon bearing the -OH group)

~40
C2/C5 (carbons adjacent to C1 in the

cyclopentyl ring)

~24 C3/C4 (carbons of the cyclopentyl ring)

¹H NMR Spectrum (Predicted):

A definitive, published ¹H NMR spectrum with peak assignments is not readily available.

However, based on known chemical shift ranges and coupling patterns, the following is a

predicted spectrum:

Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

~7.5-7.2 Multiplet 5H
Aromatic protons

(C₆H₅)

~2.5-2.3 Singlet (broad) 1H Hydroxyl proton (-OH)

~2.2-2.0 Multiplet 4H
Protons on C2 and C5

of the cyclopentyl ring

~1.9-1.7 Multiplet 4H
Protons on C3 and C4

of the cyclopentyl ring

Biological Activity and Signaling Pathways
Currently, there is a lack of significant published research on the specific biological activities

and involvement of 1-Phenylcyclopentanol in cellular signaling pathways. Further
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investigation is required to elucidate its potential pharmacological or toxicological effects.

Conclusion
This technical guide provides a foundational understanding of 1-Phenylcyclopentanol,
encompassing its physical and chemical properties, a detailed synthetic protocol, and a

comprehensive analysis of its spectroscopic data. The information presented herein is intended

to be a valuable resource for researchers and professionals in the fields of chemistry and drug

development, facilitating further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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